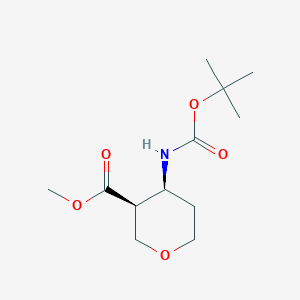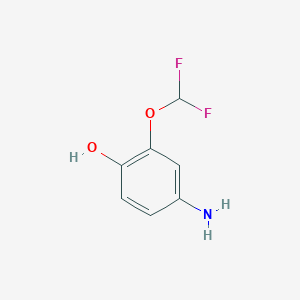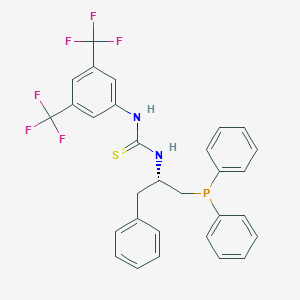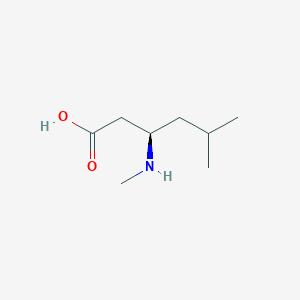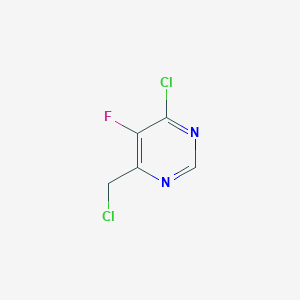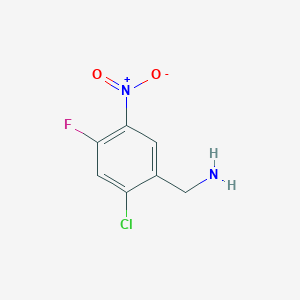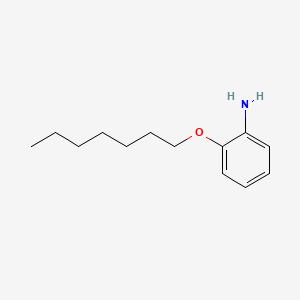![molecular formula C9H13N3O2 B12951203 N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide CAS No. 88996-62-7](/img/structure/B12951203.png)
N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide typically involves the formation of the imidazole ring followed by the attachment of the oxobutanamide moiety. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .
科学研究应用
N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
作用机制
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The oxobutanamide moiety can also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide include other imidazole derivatives such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic and antiprotozoal medication.
Clotrimazole: An antifungal agent used to treat various fungal infections.
Uniqueness
What sets N-(2-(1H-Imidazol-4-yl)ethyl)-3-oxobutanamide apart from these similar compounds is its specific combination of the imidazole ring with the oxobutanamide moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in different fields and the potential for novel therapeutic uses.
属性
CAS 编号 |
88996-62-7 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)4-9(14)11-3-2-8-5-10-6-12-8/h5-6H,2-4H2,1H3,(H,10,12)(H,11,14) |
InChI 键 |
HJBNPEPQEBOOJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)NCCC1=CN=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dichloro-N-[(5-methyl-4H-imidazol-4-ylidene)methyl]aniline](/img/structure/B12951125.png)
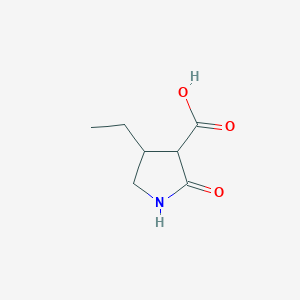
![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)

![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)
